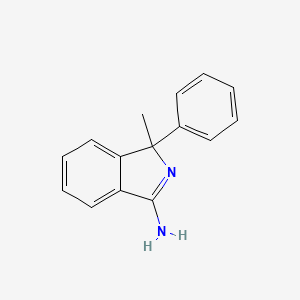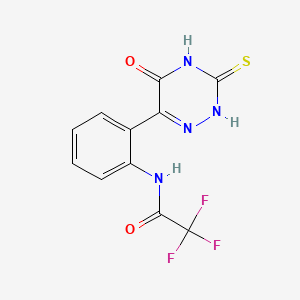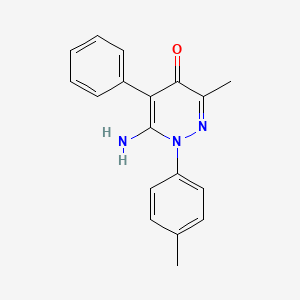
1H-Isoindol-3-amine, 1-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-phenyl-1H-isoindol-3-amine is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1-phenyl-1H-isoindol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with phthalic anhydride, followed by cyclization and subsequent functionalization to introduce the methyl and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to minimize waste and maximize yield. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1-phenyl-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-phenyl-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-methyl-1-phenyl-1H-isoindol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-isoindol-3-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-1H-isoindol-3-amine: Lacks the phenyl group, leading to different chemical and biological properties.
1-Methyl-1-phenyl-1H-indole: Similar structure but with a different ring system, resulting in distinct reactivity and applications.
Uniqueness: 1-Methyl-1-phenyl-1H-isoindol-3-amine’s unique combination of methyl and phenyl groups on the isoindole ring imparts specific chemical and biological properties that distinguish it from other similar compounds. These structural features contribute to its versatility and potential in various applications.
Conclusion
1-Methyl-1-phenyl-1H-isoindol-3-amine is a compound of significant interest due to its unique structural features and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential uses in chemistry, biology, medicine, and industry make it a valuable compound for further study and development. Understanding its mechanism of action and comparing it with similar compounds highlights its distinct properties and potential for future applications.
Eigenschaften
CAS-Nummer |
917776-52-4 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-methyl-3-phenylisoindol-1-amine |
InChI |
InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-10H,1H3,(H2,16,17) |
InChI-Schlüssel |
DSTFDMSWHBZXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)


![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)





